Tert-butyl 3-(3-methyl-2-oxobutyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(3-methyl-2-oxobutyl)azetidine-1-carboxylate: is an organic compound with the molecular formula C13H23NO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-methyl-2-oxobutyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 3-methyl-2-oxobutyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-methyl-2-oxobutyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines, depending on the reducing agent used.
Substitution: The azetidine ring can participate in substitution reactions, where the tert-butyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 3-(3-methyl-2-oxobutyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The azetidine ring is a bioisostere for other nitrogen-containing heterocycles, making it a valuable scaffold for drug design. It can be used to develop new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and functional group compatibility make it a versatile component in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-methyl-2-oxobutyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates or inhibitors, allowing it to modulate biological pathways. The exact molecular targets and pathways would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- Tert-butyl 3-oxoazetidine-1-carboxylate
- Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
Comparison:
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate has a similar structure but with a different substituent at the 3-position, which can affect its reactivity and applications.
- Tert-butyl 3-oxoazetidine-1-carboxylate lacks the 3-methyl-2-oxobutyl group, making it less complex and potentially less versatile in synthetic applications.
- Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate contains a sulfonyl group, which can impart different chemical properties and reactivity compared to the oxobutyl group.
The uniqueness of tert-butyl 3-(3-methyl-2-oxobutyl)azetidine-1-carboxylate lies in its specific substituent pattern, which provides a balance of steric and electronic effects, making it a valuable compound in various chemical and biological applications.
Biological Activity
Tert-butyl 3-(3-methyl-2-oxobutyl)azetidine-1-carboxylate, a nitrogen-containing heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- CAS Number : 2029740-99-4
The compound features an azetidine ring, which is significant in drug design as it can mimic the structure of various bioactive molecules. Its unique substituents provide a balance of steric and electronic effects that may enhance its biological interactions.
The biological activity of this compound is primarily linked to its interaction with specific biological targets, including enzymes and receptors. The azetidine ring serves as a bioisostere for other nitrogen-containing heterocycles, allowing it to modulate various biological pathways effectively.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could act on receptors that regulate cellular growth and survival, particularly in tumor cells.
Biological Activity Findings
Recent studies have evaluated the compound's efficacy in various biological assays, particularly against cancer cell lines. Below is a summary of key findings from relevant research.
Case Studies and Research Findings
-
Cancer Cell Proliferation Inhibition :
- A study investigated the effects of azetidine derivatives on breast cancer cell lines (MDA-MB-231 and MDA-MB-468). Although some derivatives exhibited sub-micromolar potency in vitro, this compound showed limited cellular activity at concentrations up to 10 μM due to poor membrane permeability associated with its carboxylate group .
-
Structure-Activity Relationship (SAR) :
- The investigation into various analogues revealed that modifications to the carboxylate group significantly impacted cellular activity. Methyl esters of similar compounds demonstrated improved membrane permeability and subsequently enhanced cellular activity compared to their carboxylic acid counterparts .
Compound | EC50 (μM) | IC50 (μM) | Notes |
---|---|---|---|
Methyl Ester Analogue | 1.4 (MDA-MB-231) | 0.77 | Improved permeability |
This compound | >10 | N/A | Limited cellular activity |
- Pharmacophore Development :
- The azetidine scaffold has been proposed as a promising pharmacophore for developing new therapeutic agents with enhanced pharmacokinetic properties . This suggests that further structural modifications could yield more potent derivatives.
Properties
IUPAC Name |
tert-butyl 3-(3-methyl-2-oxobutyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-9(2)11(15)6-10-7-14(8-10)12(16)17-13(3,4)5/h9-10H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLCCXNVWUOGKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC1CN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.